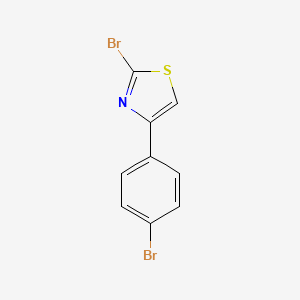

2-Bromo-4-(4-bromophenyl)thiazole

Vue d'ensemble

Description

“2-Bromo-4-(4-bromophenyl)thiazole” is a chemical compound with the molecular formula C9H5Br2NS. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by physicochemical and spectral characteristics . Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 272.18500, a density of 1.768g/cm3, a boiling point of 376.2ºC at 760 mmHg, and a melting point of 220-224ºC .Applications De Recherche Scientifique

Corrosion Inhibition

Research has shown that thiazole derivatives, including those similar to 2-Bromo-4-(4-bromophenyl)thiazole, are effective as corrosion inhibitors. Studies employing Density Functional Theory (DFT) and Monte Carlo simulations have assessed the performance of certain Schiff bases derived from thiazoles in inhibiting steel corrosion in acidic mediums. These studies indicate a strong correlation between the electronic parameters of these compounds and their corrosion inhibition efficacy (Obot et al., 2016). Additionally, halogen-substituted thiazole derivatives have been investigated for their inhibitory effects on mild steel corrosion, demonstrating significant efficiency in certain conditions (Gong et al., 2019).

Antimicrobial Activities

Thiazole derivatives, akin to this compound, have been synthesized and evaluated for their biological efficacy, including antimicrobial activities. Such compounds exhibit varying degrees of inhibition against microorganisms (Rodrigues & Bhalekar, 2015). Another study synthesized imidazo[2,1-b]thiazole derivatives with significant antibacterial and antifungal activities, highlighting their potential in medical applications (Ulusoy et al., 2002).

Enzyme Inhibition

The inhibitory effects of 2-amino thiazole derivatives on various metabolic enzymes, including carbonic anhydrase and cholinesterases, have been explored. Compounds similar to this compound have shown substantial inhibitory activities, which could be relevant for medical applications (Korkmaz, 2022).

Antifungal and Anticancer Properties

Studies also report the synthesis of thiazole-based compounds, including those with bromophenyl groups, which exhibit antifungal activities. Some of these compounds have shown potential activity against Candida albicans, suggesting their application in combating fungal infections (Ramadan, 2010). Furthermore, new synthesized Mannich bases containing an imidazo[2,1-b]thiazole moiety, related to the structure of this compound, have demonstrated anti-cancer and antioxidant activities, offering possibilities for therapeutic applications (Hussein & Al-lami, 2022).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-4-(4-bromophenyl)thiazole are pathogenic bacteria and fungi, as well as cancer cells . Specifically, it has been found to exhibit promising antimicrobial activity against various strains . Additionally, it has shown anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets by binding to specific proteins within the cells. In the case of cancer cells, it may inhibit cell proliferation .

Biochemical Pathways

It is likely that it interferes with essential cellular processes, such as dna replication or protein synthesis, leading to cell death .

Pharmacokinetics

The compound has shown promising adme properties in molecular docking studies . This suggests that it may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the death of the targeted cells. In the case of bacteria and fungi, this leads to the resolution of the infection . In the case of cancer cells, this could potentially lead to the shrinkage of tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .

Analyse Biochimique

Biochemical Properties

2-Bromo-4-(4-bromophenyl)thiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It interacts with bacterial enzymes by inhibiting the biosynthesis of essential bacterial lipids, thereby exerting its antimicrobial effects . Additionally, this compound has been found to bind to fungal enzymes, disrupting their metabolic processes and leading to antifungal activity . In cancer cells, this compound interacts with proteins involved in cell proliferation, leading to the inhibition of cancer cell growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and membrane integrity, leading to cell death . In fungal cells, it interferes with ergosterol synthesis, a key component of fungal cell membranes . In cancer cells, this compound affects cell signaling pathways, leading to apoptosis or programmed cell death . This compound also influences gene expression by modulating the activity of transcription factors, thereby altering cellular metabolism and reducing cancer cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of bacterial and fungal enzymes, inhibiting their catalytic activity . This binding interaction is facilitated by the bromine atoms, which enhance the compound’s affinity for the enzyme active sites. In cancer cells, this compound inhibits the activity of key signaling proteins, leading to the downregulation of pro-survival pathways and the upregulation of apoptotic pathways . This compound also affects gene expression by binding to DNA and interfering with the transcriptional machinery .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to the breakdown of the thiazole ring, reducing its biological activity . Long-term studies have shown that this compound maintains its antimicrobial and anticancer effects over extended periods, with no significant loss of potency .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits potent antimicrobial and antifungal activities with minimal toxicity . At higher doses, it can cause adverse effects such as liver and kidney toxicity . In cancer models, this compound has been shown to inhibit tumor growth effectively at therapeutic doses, but high doses can lead to systemic toxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites . This compound also interacts with cofactors such as NADPH and FAD, which are essential for its metabolic conversion . The metabolic flux of this compound can influence the levels of various metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be found in the nucleus, where it binds to DNA and affects gene expression . The targeting of this compound to specific cellular compartments is facilitated by post-translational modifications and targeting signals . These modifications ensure that the compound reaches its intended site of action, enhancing its biological activity .

Propriétés

IUPAC Name |

2-bromo-4-(4-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHGWLVPWHPMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)

![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)

![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)

![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)